molecular formula C12H20 B053078 1,4-Diisopropyl-1,4-cyclohexadiene CAS No. 114300-89-9

1,4-Diisopropyl-1,4-cyclohexadiene

Cat. No.: B053078
CAS No.: 114300-89-9
M. Wt: 164.29 g/mol
InChI Key: PHQGCMVBXNSXJE-UHFFFAOYSA-N
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Description

1,4-Di(propan-2-yl)cyclohexa-1,4-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,4-diene, where two hydrogen atoms are replaced by isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be synthesized through the Birch reduction of related aromatic compounds. The Birch reduction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, and a proton donor, such as an alcohol . This method avoids over-reduction to the fully saturated ring.

Industrial Production Methods

In industrial settings, the preparation of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene may involve similar reduction techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated cyclohexane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Di(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the modulation of enzyme activity, alteration of cellular redox states, and disruption of lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(propan-2-yl)cyclohexa-1,4-diene is unique due to the presence of isopropyl groups, which impart distinct steric and electronic effects

Properties

CAS No.

114300-89-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1,4-di(propan-2-yl)cyclohexa-1,4-diene

InChI

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3

InChI Key

PHQGCMVBXNSXJE-UHFFFAOYSA-N

SMILES

CC(C)C1=CCC(=CC1)C(C)C

Canonical SMILES

CC(C)C1=CCC(=CC1)C(C)C

Synonyms

1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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